1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Description
This compound is a spirocyclic diaza structure featuring a [3.4]octane core with two nitrogen atoms in its bicyclic system. The molecule is substituted at position 1 with a tert-butyl ester group (1,1-dimethylethyl ester), at position 5 with a ketone (5-oxo), and at position 6 with a benzyl (phenylmethyl) group. Its structural complexity and stereochemical features make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and chiral building blocks for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 7-benzyl-8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-12-10-18(20)9-11-19(15(18)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVNYMPVIKJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119365 | |
| Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-28-3 | |
| Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148044-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structural Features
| Parameter | Description |
|---|---|
| IUPAC Name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester |
| Molecular Formula | C19H26N2O3 (approximate based on substituents) |
| Molecular Weight | ~330-350 g/mol (estimated) |
| Key Functional Groups | Spiro diaza bicyclic system, ketone (5-oxo), benzyl (phenylmethyl), tert-butyl ester |
| CAS Number | Not explicitly found for exact compound; related compounds have CAS 1158749-79-1 (tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate) |
Preparation Methods Analysis
The preparation of this compound involves multi-step organic synthesis focusing on:
- Construction of the 1,6-diazaspiro[3.4]octane core
- Introduction of the 5-oxo functionality (ketone at position 5)
- Attachment of the phenylmethyl (benzyl) substituent at position 6
- Protection or esterification of the carboxylic acid as a tert-butyl ester
General Synthetic Strategy
The synthetic preparation typically starts from simpler cyclic amines or diaza precursors, followed by spirocyclization, functional group transformations, and final esterification. The key steps include:
- Formation of the spirocyclic diaza core : This can be achieved by cyclization reactions involving diamines and suitable ketones or aldehydes to form the spiro ring system.
- Introduction of the 5-oxo group : Oxidation or selective acylation at the 5-position of the spiro ring.
- Attachment of the phenylmethyl substituent : Benzylation via nucleophilic substitution or reductive amination.
- Esterification to tert-butyl ester : Using tert-butyl protecting groups or tert-butyl chloroformate reagents.
Specific Synthetic Routes
Route A: From 1,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester
- Starting material: tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1)
- Oxidation at position 5 to introduce the ketone (5-oxo) functionality using mild oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
- Benzylation at position 6 through nucleophilic substitution or reductive amination using benzyl bromide or benzaldehyde derivatives.
- Purification by column chromatography or recrystallization.
This route is supported by the availability of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a commercial intermediate.
Route B: Spirocyclization from diamine precursors
- Condensation of a suitable 1,4-diaminobutane derivative with a ketoester or ketoacid containing the phenylmethyl group.
- Cyclization under acidic or basic catalysis to form the spiro ring.
- Protection of the carboxylic acid as a tert-butyl ester using tert-butyl chloroformate or isobutylene in acidic conditions.
- Oxidation at the 5-position to install the ketone.
This method is common in spirocyclic synthesis and allows flexibility in introducing substituents.
Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclization | Diamine + ketoester, acid/base catalysis | Solvent: dichloromethane or ethanol |
| Ketone formation (5-oxo) | PCC, Dess–Martin periodinane, or Swern oxidation | Mild conditions to avoid ring cleavage |
| Benzylation | Benzyl bromide or benzaldehyde + base or reductive amination (NaBH3CN) | Protect other amines if needed |
| Esterification | tert-Butyl chloroformate + base (e.g., triethylamine) | Protects carboxylic acid as tert-butyl ester |
Research Data and Yields
Due to limited direct literature on this exact compound, yields and conditions are inferred from related spirocyclic diaza compounds:
| Step | Typical Yield (%) | Comments |
|---|---|---|
| Spirocyclization | 60-85 | Depends on purity of starting materials |
| Ketone formation | 70-90 | Mild oxidations preferred |
| Benzylation | 75-90 | Requires control to avoid overalkylation |
| Esterification | 80-95 | High yield under standard conditions |
Notes and Considerations
- The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions.
- The 5-oxo group installation requires careful control to prevent overoxidation or ring opening.
- The phenylmethyl substituent can be introduced before or after spirocyclization depending on the stability of intermediates.
- Purification techniques include chromatography and crystallization, with characterization by NMR, IR, and mass spectrometry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Spirocyclic Systems
The compound is compared with structurally related diazaspiro derivatives, focusing on spiro ring size, substituents, and functional groups.
Table 1: Structural and Molecular Comparison
*Inferred molecular formula and weight based on structural analysis.
Functional Group and Reactivity Differences
- Benzyl vs. However, tert-butyl esters offer superior stability under acidic conditions .
- Spiro Ring Size : Smaller spiro systems (e.g., [3.3]heptane in ) exhibit reduced steric hindrance, favoring synthetic accessibility. Larger systems (e.g., [4.5]decane in ) provide greater conformational diversity for target binding .
Research Findings and Industrial Relevance
- Synthetic Scalability : The target compound’s benzyl and tert-butyl groups align with industrial preferences for intermediates with orthogonal protecting groups, enabling multi-step syntheses (e.g., kilogram-scale production in ) .
- Mutagenesis and Process Optimization : Rhodococcus erythropolis mutants have been engineered to improve yield and enantiomeric excess (e.e.) in structurally related compounds, suggesting similar approaches could enhance the target compound’s synthesis .
Biological Activity
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro framework, which incorporates two nitrogen atoms into a spirocyclic system. The molecular formula is with a molecular weight of approximately 318.36 g/mol .
Chemical Structure and Properties
The compound contains both carboxylic acid and ester functional groups, contributing to its reactivity and potential biological activity. Its structural uniqueness allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 1148044-31-8 |
| Functional Groups | Carboxylic acid, Ester |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of nitrogen atoms in the spirocyclic structure may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pharmacological Studies
Research has indicated that compounds similar to 1,6-Diazaspiro[3.4]octane derivatives exhibit a range of pharmacological activities, including:
- Antidepressant Effects : Some studies suggest that spirocyclic compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Analgesic Properties : There is evidence indicating potential analgesic effects through modulation of pain pathways in the central nervous system.
- Antitumor Activity : Preliminary studies have shown that certain derivatives may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Antidepressant Activity : A study on diazaspiro compounds demonstrated their ability to enhance serotonin levels in animal models, suggesting potential use as antidepressants .
- Analgesic Effects : Research involving a similar spirocyclic compound reported significant pain relief in rodent models, indicating the potential for developing new analgesics .
- Antitumor Properties : In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by affecting cell cycle regulation .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxospiro[3.4]octane-6-carboxylic acid | C₉H₁₁NO₃ | Simpler structure; lacks nitrogen atoms |
| 6-Methyl-3-oxo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl] | C₁₃H₁₅N₂O₂ | Contains additional methyl and pyrrolidinyl groups |
| 2,6-Diazaspiro[4.5]decane-2-carboxylic acid | C₁₃H₁₈N₂O₂ | Different spirocyclic framework; fluorinated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
